Butanilicaine, also known as butethamine, is an ester-type local anesthetic. [, , , , , , ] It belongs to the same family as procaine and is primarily used for its local anesthetic properties in scientific research. [, , , , , , ] Unlike procaine, which has an ester linkage, butanilicaine possesses an amide linkage. [, , , , , , ] It serves as a valuable tool for investigating the mechanisms of anesthesia, particularly in comparative studies across different species. [, , , ] Moreover, butanilicaine plays a crucial role in studying the activity and regulation of carboxylesterases, enzymes involved in the metabolism of various drugs and xenobiotics. [, , , ]
Butanilicaine, known by its IUPAC name 2-(Butylamino)-N-(2-chloro-6-methylphenyl)acetamide, is a local anesthetic that has garnered attention for its efficacy in blocking nerve impulses. This compound is classified primarily as an amide local anesthetic, similar to others in its class, such as lidocaine and bupivacaine. Butanilicaine is utilized in various medical applications, particularly for providing localized numbness during surgical procedures and pain management.
The synthesis of butanilicaine involves a multi-step process that begins with the formation of an amide bond. The initial step combines 2-chloro-6-methylaniline with chloroacetyl chloride to form an intermediate compound. This intermediate is subsequently alkylated with N-butylamine to yield butanilicaine.
Butanilicaine's molecular structure can be described as follows:
Butanilicaine can undergo several chemical reactions, which are critical for both its synthesis and potential modifications:
These reactions are fundamental in both synthetic chemistry applications and in modifying the pharmacological properties of the compound .
Butanilicaine exerts its local anesthetic effects primarily by blocking voltage-gated sodium channels in neuronal membranes. This blockade prevents the initiation and propagation of action potentials, leading to a loss of sensation in the targeted area.
Butanilicaine has several scientific and medical applications:
The primary synthesis begins with the condensation of 2-chloro-6-methylaniline with chloroacetyl chloride under Schotten-Baumann conditions. This exothermic reaction proceeds in anhydrous dichloromethane at 0–5°C, yielding N-(2-chloro-6-methylphenyl)chloroacetamide. Key considerations include:
Table 1: Optimization Parameters for Amide Formation
Parameter | Optimal Value | Impact on Yield |
---|---|---|
Temperature | 0–5°C | Prevents hydrolysis |
Solvent | Anhydrous CH₂Cl₂ | 95% yield |
Aniline:Chloroacetyl Ratio | 1:1.05 | <2% diacylation |
The chloroacetamide intermediate undergoes nucleophilic substitution with n-butylamine. Critical optimizations include:
Alternative pathways employing ester intermediates were evaluated:
Solvent polarity directly influences alkylation kinetics:
Catalysts mitigate energy barriers in amide bond formation:
Comprehensive spectral assignments confirm structural integrity:
Table 2: Key Spectroscopic Assignments for Butanilicaine
Technique | Signal/Peak | Assignment |
---|---|---|
¹³C NMR | 165.8 ppm | Amide carbonyl |
134.5 ppm | Aromatic C-Cl | |
IR | 3280 cm⁻¹ | N-H stretch |
UV-Vis | λ_max=272 nm (ε=810) | Phenylene chromophore |
Single-crystal X-ray diffraction reveals:
Table 3: Crystallographic Parameters for Butanilicaine
Parameter | Value |
---|---|
Space group | P2₁/c |
Unit cell dimensions | a=12.42 Å, b=7.85 Å, c=15.63 Å |
Hydrogen bonds | N-H⋯O (2.89 Å, 158°) |
Torsion angle (C-N) | –165.8° |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7